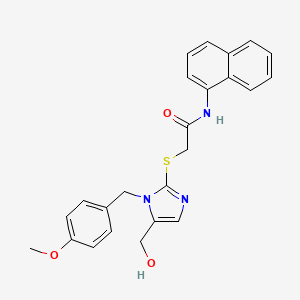

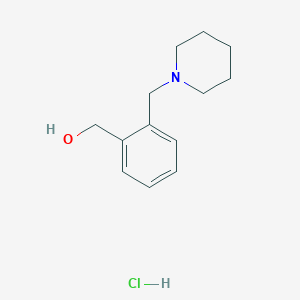

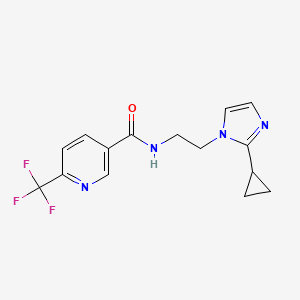

![molecular formula C17H15ClN2O3S B2886022 2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid CAS No. 847362-46-3](/img/structure/B2886022.png)

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as ketamine, have been synthesized using hydroxy ketone intermediates . The synthesis process typically involves multiple steps, including reactions with various reagents and subsequent dehydration or oxidation .Chemical Reactions Analysis

The chemical reactions a compound can undergo are largely determined by its molecular structure. For example, indole derivatives, which are structurally similar to your compound, have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include characteristics such as color, density, hardness, and melting and boiling points . Chemical properties also include the set of chemical changes that the substance can undergo . Specific physical and chemical properties for this compound are not available.Applications De Recherche Scientifique

Synthesis and Derivatives

Quinoxaline derivatives, including those with chlorophenyl and methylsulfanyl groups, are synthesized for various applications. These compounds are created using different synthetic routes, such as the Friedländer synthesis, which is a key method for constructing quinoxaline frameworks. These methods are pivotal for creating molecules with potential biological activity and for the development of new materials with specific properties (Didenko et al., 2015).

Antimicrobial and Antituberculosis Agents

Quinoxaline derivatives are evaluated for their biological activities, including antimicrobial and antituberculosis effects. The structural modifications on the quinoxaline nucleus, such as the addition of chloro, methyl, or methoxy groups, significantly affect their bioactivity. These compounds show promise as leads for developing new therapeutics against resistant strains of bacteria (Jaso et al., 2005).

Antimalarial Activity

Some quinoxaline derivatives have been investigated for their antimalarial properties. The modifications on the quinoxaline structure can lead to compounds with potent activity against Plasmodium falciparum strains. These studies suggest the potential of quinoxaline derivatives in the development of new antimalarial agents (Görlitzer et al., 2006).

Photovoltaic and Electronic Applications

Quinoxaline derivatives also find applications in materials science, particularly in the development of organic electronics and photovoltaic devices. Their structural and optical properties are studied for applications in thin films and organic–inorganic photodiode fabrication. These compounds contribute to advancements in renewable energy technologies and electronic materials (Zeyada et al., 2016).

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through covalent bonding, hydrogen bonding, or van der waals interactions .

Biochemical Pathways

It may potentially influence pathways related to its structural analogs .

Pharmacokinetics

Its bioavailability, half-life, and metabolic stability remain unknown .

Result of Action

Without knowledge of its specific targets and mode of action, it is challenging to predict its precise effects .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O3S/c18-12-4-2-1-3-11(12)8-24-9-15-16(21)20-14-7-10(17(22)23)5-6-13(14)19-15/h1-7,15,19H,8-9H2,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCAUCCLVKJDYIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSCC2C(=O)NC3=C(N2)C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorophenyl)methylsulfanylmethyl]-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

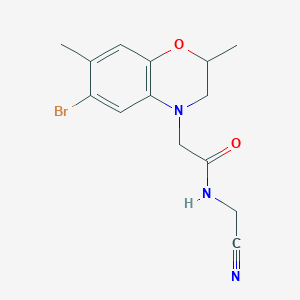

![4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B2885940.png)

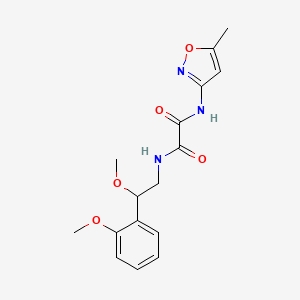

![N,N-dimethyl-N'-[4-(2-thienyl)-2-pyrimidinyl]iminoformamide](/img/structure/B2885941.png)

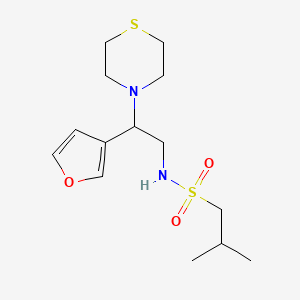

![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(2-(4-fluorophenyl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2885959.png)

![N-[1-cyano-1-methyl-3-(propan-2-yloxy)propyl]-4-(2-ethoxyphenoxy)butanamide](/img/structure/B2885960.png)